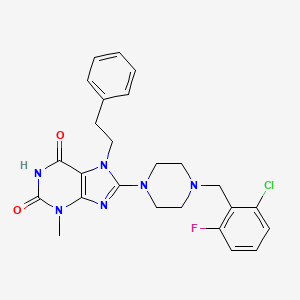
8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H26ClFN6O2 and its molecular weight is 496.97. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
A study on purine linked piperazine derivatives has identified potent inhibitors of Mycobacterium tuberculosis. These compounds, designed to disrupt the biosynthesis of peptidoglycan, exhibited significant antiproliferative effects against the bacteria. This research outlines the potential of piperazine derivatives, akin to the compound , in developing new treatments for tuberculosis (Konduri et al., 2020).
Photo-Induced Electron Transfer
Research on naphthalimide model compounds with piperazine substituent revealed their luminescent properties and the mechanism of photo-induced electron transfer (PET). These findings contribute to understanding how similar piperazine-containing compounds can be utilized in the development of fluorescent probes and materials for photonic applications (Gan et al., 2003).
Antiviral and Antibacterial Applications
Diketopiperazine derivatives from marine-derived actinomycete showed modest antiviral activity against influenza A (H1N1) virus and potent anti-H1N1 activity, highlighting the potential of piperazine-containing compounds in antiviral research. Furthermore, compounds isolated from endophytic fungus exhibited antibacterial activity against Gram-positive bacteria, suggesting their use as leads for antibacterial drug discovery (Wang et al., 2013; Bara et al., 2020).
Neuropharmacological Research
The exploration of piperazine derivatives in neuropharmacological research, particularly as potential treatments for neurodegenerative diseases, showcases the versatility of such compounds. Tricyclic xanthine derivatives, for instance, were identified as multitarget drugs with applications in symptomatic and disease-modifying treatments (Brunschweiger et al., 2014).
Organic Crystal Engineering
Studies on the hydrogen-bond association of cyclo diketopiperazines underline the importance of such compounds in crystal engineering and molecular design, opening avenues for the development of new materials with tailored properties (Weatherhead-Kloster et al., 2005).
Propiedades
IUPAC Name |
8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClFN6O2/c1-30-22-21(23(34)29-25(30)35)33(11-10-17-6-3-2-4-7-17)24(28-22)32-14-12-31(13-15-32)16-18-19(26)8-5-9-20(18)27/h2-9H,10-16H2,1H3,(H,29,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXPGUZJJDVJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=CC=C4Cl)F)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2842303.png)
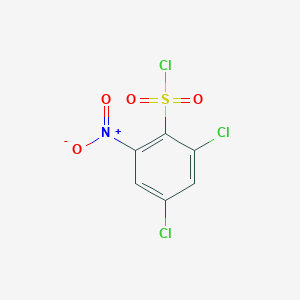
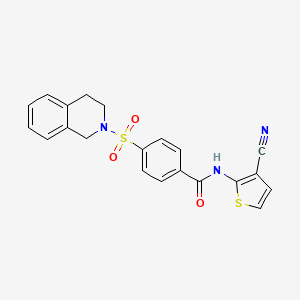
![(E)-3-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2842306.png)
![Benzo[b]thiophene-6-carboxylic acid](/img/structure/B2842307.png)
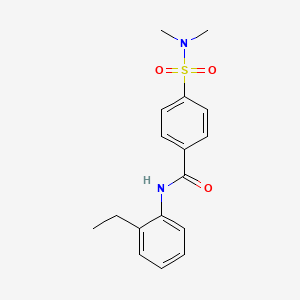
![4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2842316.png)
![N-(2-ethoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2842317.png)
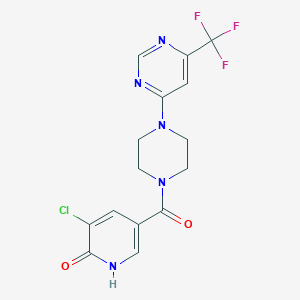
![4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2842322.png)
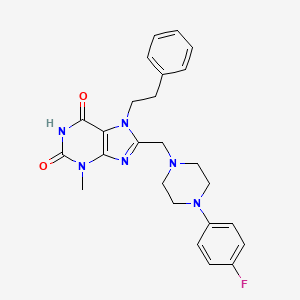


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2842326.png)